![molecular formula C₈¹³CH₁₂N₂O₆ B1146227 [1'-13C]uridine CAS No. 201996-62-5](/img/structure/B1146227.png)
[1'-13C]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1’-13C]uridine: is a labeled nucleoside analog where the carbon at the 1’ position of the ribose ring is replaced with the carbon-13 isotope. This compound is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes. The labeling with carbon-13 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for studying molecular structures and dynamics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]uridine typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the Kiliani-Fischer synthesis, which starts with the condensation of potassium cyanide with D-erythrose to produce an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose. The separation of these epimers is achieved using ion-exchange chromatography. The D-[1-13C]ribose is then used to synthesize [1’-13C]uridine through a series of chemical reactions .
Industrial Production Methods: Industrial production of [1’-13C]uridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis and purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: [1’-13C]uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose ring can be oxidized to form uronic acids.
Reduction: The carbonyl group in the uracil moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various uridine derivatives, such as 5’-deoxyuridine, 2’,3’-dideoxyuridine, and 5-fluorouridine, each with distinct biological and chemical properties .
科学的研究の応用
Metabolic Studies
[1'-13C]uridine is utilized in metabolic tracing experiments to understand cellular metabolism, particularly in conditions where glucose is limited. For instance, recent studies have demonstrated that uridine can substitute for glucose in fueling pancreatic ductal adenocarcinoma (PDA) cells under glucose-restricted conditions. This substitution supports nucleotide metabolism and enhances cellular reducing potential.
Case Study: Uridine in Pancreatic Cancer
- Objective : To assess how uridine impacts metabolic activity in PDA cell lines under glucose deprivation.
- Methods : Liquid chromatography-mass spectrometry (LC-MS) was used to analyze metabolite levels after uridine supplementation.
- Findings : Uridine supplementation led to increased levels of glycolytic intermediates and lactate secretion, indicating active glycolysis. Additionally, uridine-derived ribose was shown to be recycled into central carbon metabolism, supporting cellular functions even in the absence of glucose .
Therapeutic Applications
The therapeutic potential of this compound is significant in developing nucleoside analogs for antiviral therapies and cancer treatment. Its isotopic labeling allows researchers to trace the incorporation of uridine into RNA and other metabolites, providing insights into drug efficacy and metabolism.
Case Study: Nucleotide Analog Development
- Objective : To explore the synthesis of labeled uridine derivatives for use as antiviral agents.
- Methods : The synthesis of [1',6-13C2, 5-2H]-uridine phosphoramidite was reported for use in solid-phase synthesis of RNA.
- Findings : This labeled compound facilitates nuclear magnetic resonance (NMR) spectroscopy studies, allowing detailed analysis of RNA structure and dynamics without overlap complications from resonance .
Structural Biology and NMR Studies
The ability to incorporate this compound into RNA molecules enables advanced structural studies using NMR spectroscopy. This application is crucial for understanding RNA folding, dynamics, and interactions with proteins or other nucleic acids.
Data Table: Applications of this compound in Research
作用機序
The mechanism of action of [1’-13C]uridine involves its incorporation into RNA molecules, where it can be used to study RNA synthesis, processing, and function. The carbon-13 label allows for precise tracking and analysis using NMR spectroscopy. The molecular targets include various RNA polymerases and ribonucleases involved in RNA metabolism .
類似化合物との比較
Uridine-13C,15N2: Another labeled uridine derivative with both carbon-13 and nitrogen-15 isotopes.
5-Fluorouridine: A fluorinated derivative used in cancer treatment.
2’,3’-Dideoxyuridine: A derivative lacking hydroxyl groups at the 2’ and 3’ positions, used in antiviral research.
Uniqueness: The uniqueness of [1’-13C]uridine lies in its specific labeling at the 1’ position, which provides distinct advantages in NMR spectroscopy for studying the ribose moiety’s dynamics and interactions.
生物活性
[1'-13C]uridine is a stable isotope-labeled form of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis, energy metabolism, and cellular signaling. The incorporation of the carbon-13 isotope allows for advanced metabolic tracing studies, providing insights into the metabolic pathways and biological activities of uridine in different cellular contexts.
Metabolic Pathways Involving this compound
Uridine is primarily involved in three metabolic pathways: de novo synthesis, salvage synthesis, and catabolism. The incorporation of this compound into these pathways can be traced using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
1. De Novo Synthesis
In the de novo pathway, uridine is synthesized from simpler precursors through a series of enzymatic reactions. The incorporation of [1'-13C] into uridine allows researchers to track its conversion into nucleotides and subsequently into RNA.
2. Salvage Pathway
The salvage pathway recycles nucleosides from degraded RNA and DNA. Studies have shown that this compound can be efficiently salvaged by cells, contributing to nucleotide pools essential for RNA synthesis.
3. Catabolism
Recent research indicates that uridine catabolism is significant in cancer metabolism, particularly in pancreatic ductal adenocarcinoma (PDA). In glucose-restricted conditions, this compound serves as an alternative energy source. A study demonstrated that uridine supplementation increased levels of glycolytic intermediates and lactate secretion in PDA cells, indicating enhanced glycolytic flux and mitochondrial activity .
Case Study 1: Uridine in Pancreatic Cancer
A study published in Nature explored the role of uridine in glucose-deprived pancreatic cancer cells. Researchers found that uridine supplementation led to increased cellular reducing potential and enhanced metabolic activity. The study utilized this compound to confirm its uptake and subsequent catabolism within tumor tissues, revealing that nearly 30% of the uridine pool was labeled after administration .
Key Findings:
- Increased levels of glycolytic intermediates.
- Enhanced lactate secretion indicating active glycolysis.
- Significant accumulation of intracellular uridine and uracil.
Case Study 2: Uridine Metabolism in Energy Homeostasis
Another investigation focused on the metabolic role of uridine in maintaining cellular energy homeostasis. The study highlighted how this compound contributes to various metabolic pathways, including lipid and amino acid metabolism. It was noted that uridine's metabolism is closely linked to glucose homeostasis, emphasizing its importance in energy regulation .
Data Tables
Metabolic Pathway | Role of this compound | Key Findings |
---|---|---|
De Novo Synthesis | Precursor for RNA synthesis | Traced incorporation into RNA using NMR |
Salvage Pathway | Recycling nucleosides | Efficient uptake confirmed through MS |
Catabolism | Energy source in cancer | Increased glycolytic intermediates observed |
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-URLSOCJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is [1'-13C]uridine used to study the nucleoside transporter NupC?
A1: this compound is a valuable tool for studying NupC due to the isotopic labeling of the carbon atom at the 1' position of the uridine molecule. This specific labeling enables its detection by nuclear magnetic resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules in solution. [] This allows researchers to directly observe the interaction between this compound and NupC, providing insights into the transporter's binding site and mechanism. [, ]
Q2: How was this compound employed to characterize NupC's binding affinity?
A2: Researchers utilized a technique called magic-angle spinning cross-polarization solid-state nuclear magnetic resonance (MAS CP-ssNMR) to directly measure the binding of this compound to NupC in its native environment within the bacterial inner membrane. [] This technique allowed them to determine an apparent binding affinity (Kdapp) for this compound ranging from 1.8 to 2.6 mM. [] These findings, combined with mutagenesis studies, provided valuable insights into the residues crucial for nucleoside binding and transport by NupC. []
- Veenhoff, L. M., et al. (2001). Purification and properties of the Escherichia coli nucleoside transporter NupG, a paradigm for a major facilitator transporter sub-family. The EMBO journal, 20(19), 5466–5476.
- Johnson, J. W., et al. (2012). Elevator Mechanism of Alternating Access in the Escherichia coli Concentrative Nucleoside Transporter NupC. Journal of Biological Chemistry, 287(12), 9083–9093.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。